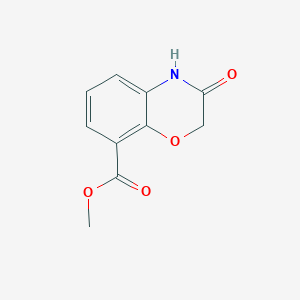

methyl 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-8-carboxylate

Vue d'ensemble

Description

“Methyl 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-8-carboxylate” is a chemical compound with the molecular formula C10H9NO4 . It is a solid substance at room temperature .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, the use of a base such as DBU (1,8-diazabicyclo [5.4.0]undec-7-ene) is critical for achieving a regioselective O-alkylation of 2-aminophenols with 2-bromoalkanoates to give an acyclic intermediate, which subsequently undergoes an intermolecular amidation reaction to furnish the desired 2-alkyl-3,4-dihydro-3-oxo-2H-1,4-benzoxazines .Molecular Structure Analysis

The InChI code for this compound is 1S/C10H9NO4/c1-14-10(13)6-3-2-4-7-9(6)15-5-8(12)11-7/h2-4H,5H2,1H3,(H,11,12) . This code provides a unique representation of the molecule’s structure.Chemical Reactions Analysis

While specific reactions involving “methyl 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-8-carboxylate” are not available in the search results, similar compounds have been used in various chemical reactions. For example, 2-alkyl-3,4-dihydro-3-oxo-2H-1,4-benzoxazines can be obtained from 2-aminophenols and 2-bromoalkanoates .Physical And Chemical Properties Analysis

This compound is a solid at room temperature . The molecular weight is 207.19 .Applications De Recherche Scientifique

-

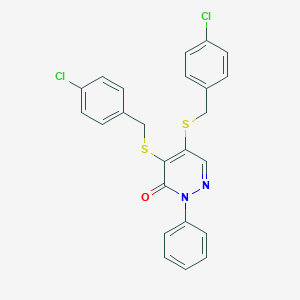

Antitumor Activity

- Field : Medical Science, Oncology .

- Application : A study synthesized and evaluated novel 3-methyl-4-oxo-3,4-dihydroimidazo derivatives for their growth inhibition in seven human solid tumor and a human leukemia HL-60 cell lines .

- Results : One of the compounds showed more activity than the other compounds and the positive control temozolomide .

-

K+ Channel Opening Activity

- Field : Medical Science, Pharmacology .

- Application : Hiroshi K and co-workers have synthesized novel benzoxazine derivatives and claimed that these compounds possess K+ channel opening activity and can be used as antiasthmatic, antiepileptic and antihypertensive agent .

- Results : The results or outcomes of this application are not detailed in the search results .

Safety And Hazards

Propriétés

IUPAC Name |

methyl 3-oxo-4H-1,4-benzoxazine-8-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO4/c1-14-10(13)6-3-2-4-7-9(6)15-5-8(12)11-7/h2-4H,5H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIWLJRLGYZNNLM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C2C(=CC=C1)NC(=O)CO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20635878 | |

| Record name | Methyl 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-8-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20635878 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

methyl 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-8-carboxylate | |

CAS RN |

149396-34-9 | |

| Record name | Methyl 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-8-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20635878 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-Chloro-4,5-bis[(3,4-dichlorobenzyl)sulfanyl]pyridazine](/img/structure/B185717.png)

![1-Benzyl-2-[(2-fluorobenzyl)sulfanyl]-5,6-dihydro-1h-imidazo[4,5-d]pyridazine-4,7-dione](/img/structure/B185728.png)

![3-Benzyl-2-pentylsulfanyl-5,6-dihydroimidazo[4,5-d]pyridazine-4,7-dione](/img/structure/B185729.png)

![Tetrazolo[1,5-b]pyridazin-7-amine](/img/structure/B185730.png)